molecular formula C19H25NO4 B12590927 methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Cat. No.: B12590927
M. Wt: 331.4 g/mol
InChI Key: GBQCLWHHWGQOTM-LIRRHRJNSA-N
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Description

Methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound. It features a cyclopropane ring, a tetrahydroisoindole moiety, and a carboxylate ester group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the tetrahydroisoindole moiety: This step may involve the condensation of an appropriate amine with a dicarboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the tetrahydroisoindole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the tetrahydroisoindole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, or specific catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in stereochemistry and reaction mechanisms.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor ligands. This compound could be explored for similar applications.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, potentially leading to new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar chemical reactivity.

    Isoindole derivatives: Compounds with the isoindole moiety may have similar biological activities.

    Carboxylate esters: These compounds share the ester functional group and may undergo similar chemical reactions.

Uniqueness

The uniqueness of methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate lies in its combination of these structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H25NO4/c1-11(2)10-14-18(3,4)19(14,17(23)24-5)20-15(21)12-8-6-7-9-13(12)16(20)22/h10,14H,6-9H2,1-5H3/t14-,19-/m0/s1

InChI Key

GBQCLWHHWGQOTM-LIRRHRJNSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@@](C1(C)C)(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)C

Canonical SMILES

CC(=CC1C(C1(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)(C)C)C

Origin of Product

United States

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